molecular formula C14H26N2O B4421514 N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-methylglycinamide

N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-methylglycinamide

Cat. No. B4421514
M. Wt: 238.37 g/mol
InChI Key: GQQOIRXJTGZSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-methylglycinamide, also known as CPP-115, is a compound that belongs to the class of GABA aminotransferase inhibitors. It was first synthesized in 2006 and has since been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-methylglycinamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which leads to a decrease in neuronal activity and an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a decrease in neuronal excitability, and an increase in inhibitory neurotransmission. These effects can help to prevent seizures, reduce anxiety and addiction behaviors, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-methylglycinamide is that it is a selective inhibitor of GABA aminotransferase, which means that it does not affect other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is that it has a short half-life, which means that it needs to be administered frequently in order to maintain its effects.

Future Directions

There are a number of future directions for the study of N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-methylglycinamide, including its potential therapeutic applications in other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain. Finally, the development of more stable and long-lasting formulations of this compound could help to improve its efficacy as a therapeutic agent.

Scientific Research Applications

N~2~-cyclohexyl-N~1~-cyclopentyl-N~2~-methylglycinamide has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. This increase in GABA levels leads to a decrease in neuronal excitability, which can help to prevent seizures and reduce anxiety and addiction behaviors.

properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-16(13-9-3-2-4-10-13)11-14(17)15-12-7-5-6-8-12/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQOIRXJTGZSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CCCC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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